O-Ethyl S-(2-furylmethyl)thiocarbonate

Description

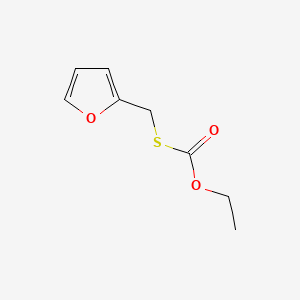

Structure

3D Structure

Properties

IUPAC Name |

ethyl furan-2-ylmethylsulfanylformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-10-8(9)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDATXKSJBDCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)SCC1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191080 | |

| Record name | O-Ethyl S-(2-furylmethyl)thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Spicy, floral aroma | |

| Record name | O-Ethyl S-(2-furylmethyl)thiocarbonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1517/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble in water; Soluble in diether ether, ethyl acetate, Soluble (in ethanol) | |

| Record name | O-Ethyl S-(2-furylmethyl)thiocarbonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1517/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.167-1.173 | |

| Record name | O-Ethyl S-(2-furylmethyl)thiocarbonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1517/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

376595-42-5 | |

| Record name | O-Ethyl S-(2-furylmethyl)thiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376595425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl S-(2-furylmethyl)thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonothioic acid, O-ethyl S-(2-furanylmethyl) es | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHYL S-(2-FURYLMETHYL)THIOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AZ807769B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for O Ethyl S 2 Furylmethyl Thiocarbonate and Its Analogues

Strategic Approaches to Thiocarbonate Core Synthesis

Direct Synthesis and Precursor Chemistry

A primary and direct method for the synthesis of O-Ethyl S-(2-furylmethyl)thiocarbonate involves the reaction of a thiol with an appropriate chloroformate. This reaction is a cornerstone of thiocarbonate synthesis, valued for its efficiency and broad applicability. The key precursors for the target molecule are furfuryl mercaptan and ethyl chloroformate.

The synthesis of furfuryl mercaptan, a crucial precursor, can be achieved through several routes. One common method involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid like hydrochloric acid. This forms an S-furfurylisothiouronium salt intermediate, which is then hydrolyzed with a base, such as sodium hydroxide, to yield the desired furfuryl mercaptan. odowell.comorgsyn.orgchemicalbook.com Another approach is the reduction of difurfuryl disulfide. odowell.comgoogle.com

Once furfuryl mercaptan is obtained, it can be reacted with ethyl chloroformate in the presence of a base to yield this compound. The base is necessary to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbonyl carbon of the chloroformate.

A general reaction scheme is presented below:

Step 1: Synthesis of Furfuryl Mercaptan Furfuryl Alcohol + Thiourea (in acidic medium) → S-Furfurylisothiouronium salt S-Furfurylisothiouronium salt + NaOH → Furfuryl Mercaptan

Step 2: Synthesis of this compound Furfuryl Mercaptan + Ethyl Chloroformate (in basic medium) → this compound

Utilization of Furfuryl and Alkyl Halide Precursors

The synthesis of this compound can also be approached by considering the formation of the C-S bond through the reaction of a furfuryl halide with a salt of O-ethyl thiocarbonate. This method offers an alternative pathway where the sulfur-containing nucleophile is pre-formed from an alkyl halide.

In this strategy, potassium ethyl xanthate (potassium O-ethyl dithiocarbonate) can serve as a precursor to the required O-ethyl thiocarbonate nucleophile. While xanthates themselves have the formula ROC(=S)S⁻, their reaction chemistry can be manipulated. For instance, reaction of an alkyl halide with potassium ethyl xanthate is a known method to introduce the ethyl xanthate group, which can be a precursor to other sulfur functionalities. ias.ac.in

A plausible synthetic route would involve the reaction of furfuryl chloride with a pre-formed salt of O-ethyl thiocarbonic acid. Furfuryl chloride can be synthesized from furfuryl alcohol.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Furfuryl Mercaptan | Ethyl Chloroformate | Nucleophilic Acyl Substitution | This compound |

| Furfuryl Chloride | Potassium O-Ethyl Thiocarbonate | Nucleophilic Substitution | This compound |

Synthesis of Diversified Thiocarbonate Derivatives

The versatility of the thiocarbonate scaffold allows for the synthesis of a wide array of analogues through modifications at both the ethyl and furylmethyl moieties. These modifications are crucial for tuning the physicochemical and biological properties of the compounds.

Modifications at the Ethyl Moiety

Diversification at the O-alkyl portion of the molecule can be readily achieved by employing different alkyl chloroformates in the direct synthesis approach. By substituting ethyl chloroformate with other alkyl chloroformates, a library of O-alkyl S-(2-furylmethyl)thiocarbonates can be generated. For example, using propyl chloroformate or isobutyl chloroformate would yield O-propyl S-(2-furylmethyl)thiocarbonate and O-isobutyl S-(2-furylmethyl)thiocarbonate, respectively. researchgate.net

The general reaction is as follows:

Furfuryl Mercaptan + Alkyl Chloroformate → O-Alkyl S-(2-furylmethyl)thiocarbonate

| Alkyl Group in Chloroformate | Resulting O-Alkyl S-(2-furylmethyl)thiocarbonate |

| Methyl | O-Methyl S-(2-furylmethyl)thiocarbonate |

| Propyl | O-Propyl S-(2-furylmethyl)thiocarbonate |

| Isopropyl | O-Isopropyl S-(2-furylmethyl)thiocarbonate |

| Butyl | O-Butyl S-(2-furylmethyl)thiocarbonate |

Functionalization of the Furylmethyl Moiety

The furan (B31954) ring of the furylmethyl group is susceptible to electrophilic aromatic substitution, offering a powerful tool for introducing various functional groups. wikipedia.org These reactions typically occur at the 5-position of the furan ring, which is the most electron-rich and sterically accessible position.

Common electrophilic substitution reactions that can be applied to this compound include:

Nitration: Using a mild nitrating agent like acetyl nitrate (B79036) can introduce a nitro group at the 5-position of the furan ring, yielding O-Ethyl S-(5-nitro-2-furylmethyl)thiocarbonate.

Halogenation: Reactions with halogens such as bromine or chlorine in the presence of a suitable solvent can lead to the formation of 5-halo-substituted derivatives.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

These modifications can significantly alter the electronic properties and reactivity of the molecule.

| Electrophilic Reagent | Functional Group Introduced | Potential Product |

| Acetyl Nitrate | -NO₂ | O-Ethyl S-(5-nitro-2-furylmethyl)thiocarbonate |

| Bromine (Br₂) | -Br | O-Ethyl S-(5-bromo-2-furylmethyl)thiocarbonate |

| Acetyl Chloride / AlCl₃ | -COCH₃ | O-Ethyl S-(5-acetyl-2-furylmethyl)thiocarbonate |

Thiocarbonates as Precursors to Other Sulfur-Containing Compounds

O-Alkyl S-aryl thiocarbonates are valuable intermediates that can be converted into other important classes of sulfur-containing compounds, such as disulfides and thiols.

One of the key reactions of thiols is their oxidation to disulfides. libretexts.org Similarly, the sulfur atom in this compound can be oxidized to form a disulfide bridge. Mild oxidizing agents can be employed to facilitate this transformation, leading to the formation of difurfuryl disulfide. The oxidation of thiocarbonates can also be achieved using reagents like lead tetra-acetate or peracids. nih.gov

Furthermore, thiocarbonates can serve as protected forms of thiols. The thiocarbonate group can be cleaved under specific conditions to regenerate the corresponding thiol. For instance, hydrolysis of this compound under basic or acidic conditions can yield furfuryl mercaptan. This protective group strategy is useful in multi-step syntheses where the presence of a free thiol group might interfere with other reactions. Additionally, reduction of the thiocarbonate can also lead to the formation of the corresponding thiol. chemrxiv.org

| Transformation | Reagents/Conditions | Product Class |

| Oxidation | Mild oxidizing agents (e.g., I₂, H₂O₂) | Disulfides |

| Hydrolysis | Acid or Base | Thiols |

| Reduction | Reducing agents (e.g., LiAlH₄) | Thiols |

Synthesis of Furfuryl Sulfides via Thiocarbonate Intermediates

A key approach to synthesizing furfuryl sulfides involves the thermal decomposition of O-furfuryl S-alkyl dithiocarbonates, commonly known as xanthates. This method proceeds through an intramolecular rearrangement and subsequent extrusion of carbonyl sulfide (B99878) (COS).

The general mechanism for this transformation is believed to involve an aromatic nih.govnih.gov-sigmatropic rearrangement of the O-furfuryl S-alkyl dithiocarbonate. This rearrangement leads to an energetically unfavorable intermediate, S-(2-methylene-2,3-dihydrofuran-3-yl) S-alkyl dithiocarbonate. This intermediate then rapidly rearranges to the final furfuryl alkyl sulfide product with the elimination of COS, which restores the aromaticity of the furan ring. researchgate.net

The reaction is typically carried out by heating the corresponding O-furfuryl S-alkyl dithiocarbonate. The reaction conditions, such as solvent polarity, can influence whether the reaction proceeds via an intermolecular or intramolecular pathway. In polar solvents, an intermolecular reaction is favored, while non-polar solvents tend to promote an intramolecular mechanism. researchgate.net The reaction follows first-order kinetics, and its rate is significantly affected by the polarity of the solvent. researchgate.net

For instance, the thermal decomposition of O-furfuryl S-methyl xanthate in xylene has an activation enthalpy of 28.0 ± 1.3 kcal mol⁻¹ and an activation entropy of -2 ± 4 cal K⁻¹ mol⁻¹. researchgate.net

A plausible synthetic route to this compound can be inferred from this methodology. The initial step would involve the synthesis of the corresponding xanthate, O-(2-furylmethyl) S-ethyl dithiocarbonate. This could be achieved by reacting 2-furanmethanol with carbon disulfide in the presence of a base, followed by alkylation with an ethyl halide. Subsequent controlled thermal decomposition of this xanthate intermediate would then be expected to yield the target compound, though this specific transformation is not extensively detailed in the available literature.

Generation of Thioethers and Other Organosulfur Compounds

A versatile and modern approach for the synthesis of thioethers, including potentially this compound, utilizes xanthates as odorless and stable thiol surrogates. This method avoids the use of volatile and malodorous thiols, making it a more environmentally friendly "green" chemistry approach.

The synthesis of thioethers via this route generally involves the nucleophilic substitution reaction of an alkyl halide with a potassium alkyl xanthate (ROCS₂K). This reaction proceeds through the formation of a dithiocarbonate intermediate, which can then be converted to the desired thioether. This transformation provides a broad substrate scope and good functional group tolerance with excellent selectivity. nih.gov

A likely synthetic pathway for this compound using this methodology would be the reaction of furfuryl chloride with potassium ethyl xanthate. Potassium ethyl xanthate (CH₃CH₂OCS₂K) is a commercially available or easily prepared pale yellow powder. scribd.com The reaction would proceed via a nucleophilic attack of the xanthate on the electrophilic carbon of furfuryl chloride, leading to the formation of this compound.

The general conditions for such reactions often involve a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and heating to around 100 °C in a sealed tube. nih.gov The reaction is typically carried out under an air atmosphere and is transition-metal-free and base-free. nih.gov

The table below summarizes the reaction conditions and yields for the synthesis of various thioethers from alkyl chlorides and potassium ethyl xanthate (EtOCS₂K), illustrating the scope of this methodology.

Table 1: Synthesis of Thioethers from Alkyl Chlorides and Potassium Ethyl Xanthate

| Alkyl Chloride | Product | Yield (%) |

|---|---|---|

| 4-(Chloromethyl)biphenyl | 4-(Ethylthiomethyl)biphenyl | 98 |

| 1-(Chloromethyl)-4-methoxybenzene | 1-(Ethylthiomethyl)-4-methoxybenzene | 96 |

| 1-(Chloromethyl)-4-nitrobenzene | 1-(Ethylthiomethyl)-4-nitrobenzene | 95 |

| 1-(Chloromethyl)-4-(trifluoromethyl)benzene | 1-(Ethylthiomethyl)-4-(trifluoromethyl)benzene | 97 |

| 2-(Chloromethyl)naphthalene | 2-(Ethylthiomethyl)naphthalene | 98 |

Reaction conditions: Alkyl chloride (0.5 mmol), EtOCS₂K (1.0 mmol) in DMSO (1.0 mL) at 100 °C for 1 hour in a sealed tube under an air atmosphere. Data sourced from a study on the expedient synthesis of alkyl and aryl thioethers using xanthates as thiol-free reagents. nih.gov

This method's tolerance for various functional groups on the aromatic ring of benzyl (B1604629) chlorides suggests that it would be a suitable and efficient method for the synthesis of this compound from furfuryl chloride.

Elucidation of Reaction Mechanisms and Reactivity Patterns

Concerted and Stepwise Mechanisms in Thiocarbonate Reactions

Thiocarbonates can undergo a variety of reactions that can be broadly categorized as concerted or stepwise mechanisms. These include nucleophilic substitutions and radical-mediated pathways.

Nucleophilic Substitution Reactions (e.g., S_N2)

Nucleophilic substitution can occur at two primary sites in O-Ethyl S-(2-furylmethyl)thiocarbonate: the carbonyl carbon and the methylene (B1212753) carbon of the furfuryl group.

Attack at the carbonyl carbon typically proceeds through a stepwise addition-elimination mechanism. The polarization of the C=O bond makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The methylene carbon of the S-(2-furylmethyl) group is susceptible to S_N2 reactions. The furfuryl group can stabilize the transition state of an S_N2 reaction. However, furfuryl derivatives can also undergo S_N1 reactions due to the potential for resonance stabilization of the resulting furfuryl carbocation.

| Substrate | Nucleophile | Solvent | Rate Constant (k) | Reference |

| Furfuryl Chloride | Various | Various | Varies | General textbook knowledge |

| S-Aryl O-Ethyl Thiocarbonates | Not specified | Gas Phase | Varies with substituent | rsc.org |

Radical Pathways and Intermediates

Thiocarbonyl compounds are known to be reactive towards radicals. Radical reactions involving this compound can be initiated by homolytic cleavage of the C-S or S-CO bonds. The stability of the resulting radicals plays a crucial role in determining the reaction pathway.

The furfuryl radical is a resonance-stabilized radical, which makes the C-S bond susceptible to homolytic cleavage. The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl. The ethyl radical is a primary radical. The furfuryl radical's stability is comparable to or greater than a tertiary alkyl radical due to delocalization of the unpaired electron over the furan (B31954) ring.

Relative Stability of Radicals:

| Radical | Type | Stabilizing Factors |

| Furfuryl | Primary, Allylic-type | Resonance |

| Ethyl | Primary | Hyperconjugation |

| tert-Butyl | Tertiary | Hyperconjugation |

This enhanced stability of the furfuryl radical suggests that radical reactions initiated by C-S bond cleavage are plausible for this molecule.

Intramolecular Rearrangements of O-Alkyl S-Furylmethyl Thiocarbonates

Intramolecular rearrangements offer pathways to structurally different isomers and are a key aspect of the reactivity of O-Alkyl S-Furylmethyl Thiocarbonates.

Sigmatropic Rearrangements (e.g.,worldscientific.comworldscientific.com-Sigmatropic)

A pertinent analogue for this compound is O-furfuryl S-alkyl dithiocarbonate, which has been shown through density functional theory (DFT) calculations to undergo an aromatic worldscientific.comworldscientific.com-sigmatropic rearrangement. This process involves the furan ring, where the initial rearrangement leads to an energetically unfavorable intermediate. This intermediate then undergoes further rearrangement with the extrusion of carbonyl sulfide (B99878) (COS) to regain the aromaticity of the furan ring, ultimately forming a furfuryl alkyl sulfide. documentsdelivered.com

This suggests that this compound could undergo a similar worldscientific.comworldscientific.com-sigmatropic rearrangement, which would be a concerted pericyclic reaction.

Carbocation Rearrangements (e.g., Wagner-Meerwein Rearrangement)

The formation of a furfuryl carbocation intermediate can lead to rearrangement reactions. The furfuryl cation is stabilized by resonance, which can facilitate its formation. Once formed, this carbocation can undergo rearrangements to form more stable structures.

For instance, the rearrangement of furfural (B47365) to cyclopentanone (B42830) in the presence of a catalyst is proposed to proceed through a protonated furfuryl alcohol intermediate, which can be considered a source of a furfuryl carbocation. researchgate.net This indicates the potential for the furan ring itself to participate in rearrangements. While a classic Wagner-Meerwein rearrangement involves the migration of an alkyl or aryl group to an adjacent carbocation, analogous skeletal rearrangements can be envisioned for the furfuryl system.

Extrusion Processes (e.g., Carbonyl Sulfide Extrusion)

The extrusion of small, stable molecules like carbonyl sulfide (COS) is a known decomposition pathway for thiocarbonates. The thermal decomposition of S-aryl O-ethyl thiocarbonates has been studied, revealing that these compounds are less reactive than their carbonate counterparts. The reaction follows a good Hammett correlation, indicating that the electronic effects of the substituents on the aryl ring influence the reaction rate. rsc.org

Computational studies on the thermal decomposition of alkyl methyl dithiocarbonates and trithiocarbonates have explored various reaction pathways, including those leading to alkene formation and rearrangement reactions. worldscientific.com The extrusion of COS from this compound would likely proceed through a concerted mechanism, possibly following a sigmatropic rearrangement as seen in the dithiocarbonate analogue, or through a stepwise process involving ionic or radical intermediates, depending on the reaction conditions. documentsdelivered.com

Influence of Solvent Polarity and Substituent Effects on Reaction Kinetics

The kinetics of reactions involving this compound are expected to be significantly influenced by the polarity of the solvent and the electronic nature of any substituents on the furan ring.

Solvent Polarity:

The thiocarbonyl group (C=S) in the O-ethyl thiocarbonate moiety possesses a dipole moment, and its reactions, particularly nucleophilic attacks, are sensitive to the solvent environment. rsc.orgrsc.org The progression of a reaction can be influenced by how the solvent stabilizes the reactants, transition states, and products. rsc.org

For instance, in a hypothetical nucleophilic substitution reaction at the thiocarbonyl carbon, a polar solvent would be expected to stabilize the polar transition state, thereby accelerating the reaction rate. Conversely, non-polar solvents might favor alternative reaction pathways or result in slower reaction kinetics. rsc.org The rate of reactions involving thiocarbonates can be faster in non-polar solvents, depending on the specific mechanism. rsc.org

To illustrate the potential impact of solvent polarity on reaction rates, the following hypothetical data table outlines the expected trend for a generic nucleophilic substitution on an O-ethyl thiocarbonate.

Table 1: Hypothetical Influence of Solvent Polarity on the Relative Rate of a Nucleophilic Substitution Reaction of an O-Ethyl Thiocarbonate

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Diethyl Ether | 4.34 | 5 |

| Tetrahydrofuran (B95107) | 7.58 | 20 |

| Acetone | 20.7 | 150 |

| Acetonitrile | 37.5 | 500 |

| Water | 80.1 | 2000 |

Note: This table is illustrative and represents a general trend. Actual values for this compound would require experimental determination.

Substituent Effects:

The electronic properties of substituents on the furan ring can significantly alter the reactivity of the entire molecule. The furan ring itself is an electron-rich aromatic system. rsc.org

Electron-donating groups (EDGs) attached to the furan ring would increase the electron density of the ring, making it more susceptible to electrophilic attack. However, this increased electron density might slightly decrease the electrophilicity of the thiocarbonyl carbon through resonance, potentially slowing down nucleophilic attack at that position.

Electron-withdrawing groups (EWGs) on the furan ring would have the opposite effect. They would decrease the electron density of the furan ring, making it less reactive towards electrophiles. Conversely, an EWG would increase the electrophilicity of the thiocarbonyl carbon, making it a more favorable site for nucleophilic attack. lumenlearning.com

Kinetic studies on related S-aryl O-ethyl thiocarbonates have demonstrated that electron-withdrawing substituents on the aryl ring increase the rate of pyridinolysis, a nucleophilic substitution reaction. acs.org A similar trend would be expected for substituted derivatives of this compound.

Table 2: Hypothetical Substituent Effects on the Relative Rate of Nucleophilic Acyl Substitution on a Substituted this compound Derivative

| Substituent at 5-position of Furan | Hammett Sigma (σ_p) Value | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 0.5 |

| -CH₃ | -0.17 | 0.8 |

| -H | 0.00 | 1 |

| -Cl | 0.23 | 5 |

| -CN | 0.66 | 50 |

| -NO₂ | 0.78 | 200 |

Note: This table is a hypothetical representation based on established linear free-energy relationships and assumes the reaction is sensitive to the electronic effects of the substituent. The Hammett sigma values are for the para position on a benzene (B151609) ring and are used here as an approximation for the electronic effect at the 5-position of the furan ring.

Furan Ring Transformation Chemistry

The furan moiety in this compound is a versatile functional group that can undergo a variety of transformations, including oxidative and reductive processes, as well as cycloaddition reactions.

Oxidative Transformations:

The furan ring is susceptible to oxidative cleavage under various conditions, which can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.uaresearchgate.net The specific products formed depend on the oxidizing agent and the reaction conditions. For example, treatment with reagents like m-chloroperoxybenzoic acid (m-CPBA) followed by hydrolysis can lead to ring opening. The presence of the thiocarbonate group might influence the reaction's course, and its stability under oxidative conditions would need to be considered.

Reductive Transformations:

The furan ring can be reduced to tetrahydrofuran through catalytic hydrogenation. researchgate.netrwth-aachen.deresearchgate.net This process typically requires a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and a source of hydrogen. The reaction conditions, such as temperature and pressure, can influence the selectivity of the reduction, especially concerning the potential for reduction of the thiocarbonate group. Selective hydrogenation of the furan ring while preserving the thiocarbonate would be a synthetic challenge.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgaskiitians.comacs.org Furans generally react with electron-deficient dienophiles. rsc.org The aromatic character of furan means that the initial cycloaddition is often reversible. nih.gov

The presence of the S-thiocarbonate methyl group at the 2-position of the furan ring in this compound is expected to influence the stereoselectivity and regioselectivity of the Diels-Alder reaction. Electronically, the methylene linker insulates the furan ring from the direct electronic effects of the thiocarbonate group. However, sterically, the substituent at the 2-position can direct the approach of the dienophile.

Computational studies on substituted furans in Diels-Alder reactions have shown that both the reactivity and the endo/exo selectivity can be modified by substituents at either the 2- or 3-positions. rsc.org For 2-substituted furans, the cycloaddition can lead to a mixture of regioisomers.

Table 3: Common Dienophiles and Expected Products in Diels-Alder Reactions with a 2-Substituted Furan

| Dienophile | Expected Cycloadduct |

| Maleic anhydride (B1165640) | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

| N-Phenylmaleimide | N-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative |

| Dimethyl acetylenedicarboxylate | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivative |

Note: The table provides a general overview of expected products. The actual product distribution and stereochemistry for this compound would depend on the specific reaction conditions.

Applications in Complex Organic Synthesis and Bond Construction

O-Ethyl S-(2-furylmethyl)thiocarbonate as a Versatile Synthetic Building Block

There is a lack of specific studies in the accessible scientific literature that describe the use of this compound as a versatile synthetic building block. In principle, its structure, which incorporates a furan (B31954) ring, a methylene (B1212753) spacer, and a thiocarbonate group, suggests potential for various transformations. The furan moiety can participate in Diels-Alder reactions or be a precursor to other functional groups through ring-opening or modification. The thiocarbonate can act as a thiol precursor or participate in cross-coupling reactions. However, no specific examples or methodologies have been found in the literature to substantiate these potential applications for this particular compound.

Stereoselective and Enantioselective Synthesis Applications

The search for documented applications of this compound in stereoselective and enantioselective synthesis did not yield any specific results.

Diastereoselective Control in Thiol-Ene Coupling Reactions

Thiol-ene coupling is a powerful reaction for the formation of carbon-sulfur bonds, often proceeding with high regio- and stereoselectivity. While there is extensive literature on thiol-ene reactions, no studies were found that specifically utilize this compound or its corresponding thiol (generated in situ) to demonstrate diastereoselective control. The principles of diastereoselective thiol-ene reactions generally rely on the steric and electronic properties of both the thiol and the alkene, as well as the reaction conditions, but specific data for this compound is absent.

Asymmetric Transformations Utilizing Chiral Derivatives

The development of asymmetric transformations often involves the use of chiral auxiliaries or catalysts to induce enantioselectivity. While it is conceivable to prepare chiral derivatives of this compound, for instance, by introducing a chiral center in the ethyl group or on the furan ring, no such derivatives or their applications in asymmetric synthesis have been reported in the reviewed literature.

Carbon-Sulfur Bond Forming Reactions

Despite the presence of a sulfur atom, specific methodologies detailing the use of this compound in C-S bond formation are not available.

Direct Thiolation Methodologies

Direct thiolation reactions involve the introduction of a thiol group onto a substrate. While this compound could theoretically serve as a source of the 2-furylmethylthiol moiety, no published methods for its use in direct thiolation reactions have been identified.

Intermolecular and Intramolecular C-S Bond Formation

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry. Thiocarbonates can sometimes be precursors for these reactions. However, the scientific literature lacks specific examples of either intermolecular or intramolecular C-S bond formation reactions where this compound is the key reactant or precursor.

Transition Metal-Catalyzed Transformations Involving C-S Bond Cleavage

The cleavage and functionalization of carbon-sulfur (C-S) bonds are powerful strategies in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Transition metals, particularly palladium and nickel, are often employed to facilitate these transformations due to their ability to insert into the C-S bond, initiating a catalytic cycle. nih.gov While literature specifically detailing the C-S bond activation of this compound is not extensively documented, the reactivity of analogous thioethers and thiocarbonates serves as a predictive framework for its potential applications.

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming C-C bonds. The activation of C-S bonds in thioethers has emerged as a valuable alternative to traditional methods that use organohalides. In this context, this compound could potentially serve as a coupling partner in reactions like the Suzuki, Stille, or Kumada couplings.

The general mechanism involves the oxidative addition of a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) into the C(sp³)–S bond of the furylmethyl group. This step forms a metal-thiolate intermediate. Subsequent transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound) and reductive elimination would yield the desired C-C coupled product and regenerate the active catalyst. The thiocarbonate moiety (-S-C(=O)OEt) can act as a leaving group, and its electronic properties may influence the rate and efficiency of the oxidative addition step.

Table 1: Potential Transition Metal-Catalyzed C-C Bond Forming Reactions

| Reaction Type | Potential Coupling Partner | Catalyst | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-(Arylmethyl)furan |

| Kumada Coupling | Grignard reagent (R-MgBr) | Ni(dppe)Cl₂ | 2-(Alkyl/Arylmethyl)furan |

| Negishi Coupling | Organozinc reagent (R-ZnCl) | Pd(dba)₂ | 2-(Alkyl/Arylmethyl)furan |

Recent advancements in organic chemistry have focused on developing metal-free methods for bond construction to enhance sustainability and reduce costs. researchgate.netresearchgate.net Metal-free C-S bond cleavage can be achieved using various reagents, including halogenated compounds, oxidants, acids, and bases. researchgate.net For substrates containing a furfuryl group, such as this compound, selective C(sp³)–S bond cleavage is a plausible transformation.

Studies on related furfuryl alkylthioethers have shown that reagents like N-bromosuccinimide (NBS) can achieve selective cleavage of the furfuryl C(sp³)–S bond at room temperature. organic-chemistry.org This process is believed to proceed through a bromosulfonium intermediate, which is then susceptible to nucleophilic attack. If an alcohol is used as the nucleophile and solvent, this pathway could lead to the formation of a new C-O bond, converting the furfuryl sulfide (B99878) moiety into a furfuryl ether. This strategy provides a metal-free alternative for synthesizing β-alkoxy carbonyl compounds and other valuable oxygen-containing molecules. researchgate.net

Table 2: Representative Metal-Free C-S Cleavage and C-O Bond Formation

| Substrate Type | Reagent | Nucleophile | Product Type |

|---|---|---|---|

| Furfuryl Alkylthioether | N-Bromosuccinimide (NBS) | Alcohol (R-OH) | Furfuryl Ether |

| Arylmethyl Thioether | Selectfluor | Alcohol (R-OH) | Arylmethyl Ether |

Contributions to Heterocyclic Compound Synthesis

The furan ring within this compound makes it a derivative of 2-furfuryl mercaptan, a valuable precursor in the synthesis of various five-membered heterocyclic compounds. researchgate.netechemcom.com The thiocarbonate can be considered a protected form of the mercaptan, which can be unmasked or used directly in cyclization reactions to build more complex molecular scaffolds. Research has demonstrated the conversion of 2-furfuryl mercaptan derivatives into biologically relevant heterocycles such as oxadiazoles, thiadiazoles, and triazoles. researchgate.netechemcom.com

In a typical synthetic sequence, the sulfur atom of the 2-furfuryl mercaptan derivative acts as a nucleophile to react with an appropriate electrophile, followed by intramolecular cyclization to form the target heterocycle. For instance, reaction with ethyl chloroacetate (B1199739) produces an ester derivative, which upon treatment with hydrazine (B178648) hydrate (B1144303) yields a key hydrazide intermediate. researchgate.netechemcom.com This hydrazide is a versatile building block for a variety of heterocyclic systems.

Table 3: Synthesis of Heterocycles from 2-Furfuryl Mercaptan Derivatives

| Starting Derivative | Key Intermediate | Reagent for Cyclization | Heterocyclic Product | Reference |

|---|---|---|---|---|

| 2-Furfuryl mercaptan ester | Hydrazide derivative | Carbon disulfide / KOH | 5-(Furan-2-ylmethylthio)methyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| 2-Furfuryl mercaptan ester | Hydrazide derivative | Phenyl isothiocyanate | 1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl-2-(furan-2-yl)methanethiol | echemcom.com |

| 2-Furfuryl mercaptan ester | Hydrazide derivative | Acetylacetone | 5-((Furan-2-ylmethyl)thio)-3,5-dimethyl-1H-pyrazole | researchgate.net |

These synthetic routes highlight the utility of the S-(2-furylmethyl) moiety as a foundational element for constructing diverse heterocyclic frameworks, which are prominent in medicinal chemistry and materials science.

Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules. While specific DFT studies on O-Ethyl S-(2-furylmethyl)thiocarbonate are not widely published, calculations on analogous furan (B31954) and thiocarbonate-containing molecules provide a robust framework for predicting its properties. nih.govresearchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's geometry and determine key electronic parameters. researchgate.netnih.gov

These studies would elucidate the three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For instance, the geometry around the carbonyl carbon is expected to be trigonal planar, and the furan ring would be largely planar. researchgate.net Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP) surface, which maps the electron density to identify electrophilic and nucleophilic sites. nih.gov In this compound, the negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atoms of the carbonyl and furan ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms. nih.gov

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal details about charge distribution and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. nih.gov

Table 1: Predicted Structural and Electronic Parameters from DFT

| Parameter | Predicted Value/Characteristic | Significance |

| C=O Bond Length | ~1.21 Å | Shorter than a C-O single bond, indicating double bond character. |

| C-S Bond Length | ~1.78 Å | Typical for a thiocarbonate linkage. |

| Furan Ring C-O Bond Length | ~1.36 Å | Characteristic of an aromatic heterocyclic ether. |

| Dipole Moment | Moderate to High | Arises from the polar C=O, C-O, and C-S bonds. |

| MEP Negative Region | Carbonyl Oxygen, Furan Oxygen | Indicates primary sites for electrophilic attack. |

| MEP Positive Region | Ethyl and Methylene (B1212753) Protons | Indicates sites susceptible to nucleophilic interaction. |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for mapping the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the determination of activation energies. nih.gov For this compound, a plausible reaction pathway involves a thermally induced rearrangement.

Studies on structurally similar compounds, such as O-furfuryl S-alkyl dithiocarbonates, have shown that they can undergo an aromatic chemspider.comchemspider.com-sigmatropic rearrangement. nih.gov DFT calculations predict that this compound could similarly rearrange to an energetically unfavorable intermediate, which then stabilizes by extruding carbonyl sulfide (B99878) (COS) to form a furfuryl ethyl sulfide. nih.gov This process involves the loss of aromaticity in the furan ring during the transition state, which is then regained in the final step. nih.gov

Computational methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are used to trace the path from reactants to products through the lowest energy transition state. nih.gov These calculations would provide the activation energy (ΔG‡) for the rearrangement, indicating the kinetic feasibility of the reaction.

Table 2: Hypothetical Reaction Pathway Analysis

This table outlines the steps in a plausible rearrangement reaction based on studies of analogous compounds. nih.gov

| Step | Description | Computational Insight |

| 1. Initial State | This compound | Optimized ground state geometry and energy. |

| 2. Transition State (TS) | A cyclic, six-membered transition state involving the furan ring and thiocarbonate moiety. | Calculation of the TS structure and its activation energy (barrier height). |

| 3. Intermediate | Formation of an unstable, non-aromatic bicyclic intermediate. | Identification of a local minimum on the potential energy surface. |

| 4. Final Product | Extrusion of COS to form 2-(ethylthiomethyl)furan. | Calculation of the overall reaction enthalpy (ΔH) and Gibbs free energy (ΔG). |

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (-CH₂-) bridge, and characteristic signals for the three protons on the furan ring. nih.govresearchgate.net The chemical shifts of the furan protons would confirm the 2-substitution pattern.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around 170 ppm), carbons of the furan ring, the methylene carbon, and the two carbons of the ethyl group, corroborating the molecular backbone.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. A strong absorption band is expected for the carbonyl (C=O) stretch, typically appearing around 1720 cm⁻¹. Other significant bands would include C-O stretching for the furan ring and the ethoxy group (around 1100-1300 cm⁻¹) and C-H stretching vibrations. nist.gov

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight (186.23 g/mol ). chemspider.comnih.gov The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways would likely include the loss of the ethoxy group (-OC₂H₅), cleavage of the S-CH₂ bond to produce a furfurylmethyl cation, and potentially the loss of the entire ethyl thiocarbonate side chain. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

This table summarizes the expected spectroscopic features based on the compound's structure.

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Ethyl -CH₃ | ~1.3 ppm (triplet) |

| Ethyl -CH₂- | ~4.3 ppm (quartet) | |

| Methylene -S-CH₂- | ~4.0 ppm (singlet) | |

| Furan Protons | ~6.3-7.4 ppm (3 distinct signals) | |

| ¹³C NMR | Carbonyl C=O | ~170 ppm |

| Furan Carbons | ~110-150 ppm | |

| Methylene -S-CH₂- | ~30 ppm | |

| Ethyl Carbons | ~14 ppm, ~64 ppm | |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| C-O Stretch | ~1100-1300 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 186 |

| Key Fragments | m/z 81 (furfuryl cation), m/z 141 ([M-OC₂H₅]⁺) |

Molecular Orbital (MO) Analysis for Reactivity Prediction

Molecular Orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. mdpi.commdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the sulfur atom. The LUMO is likely centered on the π* orbital of the electron-deficient carbonyl group. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.commdpi.com

Table 4: Global Reactivity Descriptors from MO Analysis

This table defines key reactivity parameters derived from HOMO and LUMO energies.

| Descriptor | Formula | Chemical Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron configuration. Hard molecules have a large energy gap. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. ajchem-a.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. materialsciencejournal.org |

These computational analyses provide a comprehensive profile of the molecule's reactivity, guiding the understanding of its behavior in chemical reactions. nih.gov

Emerging Research Directions and Future Prospects

Development of Sustainable and Green Synthetic Routes

The imperative for green chemistry is driving the development of synthetic pathways that utilize renewable feedstocks and minimize environmental impact. O-Ethyl S-(2-furylmethyl)thiocarbonate is an excellent candidate for such approaches, given that its furan (B31954) moiety can be derived from biomass.

Future research is anticipated to focus on enzymatic and biocatalytic methods for the synthesis of the furfuryl alcohol precursor, leveraging the high selectivity and mild reaction conditions offered by biocatalysts. frontiersin.orgmdpi.com The conversion of biomass-derived carbohydrates into furfural (B47365) and its subsequent reduction to furfuryl alcohol are key steps where green catalysts, such as solid acids and supported metal nanoparticles, can play a significant role. researchgate.netnih.govfrontiersin.org

The subsequent thiocarbonylation step could be rendered more sustainable by moving away from hazardous reagents towards greener alternatives. For instance, the use of carbonyl sulfide (B99878) (COS) or carbon disulfide (CS2) in conjunction with recyclable catalysts presents a more atom-economical and environmentally benign approach compared to traditional methods involving phosgene (B1210022) derivatives. acs.orgresearchgate.netresearchgate.net The development of catalytic systems that can directly utilize these C1 sources with furfuryl mercaptan under mild conditions will be a key area of investigation.

Table 1: Comparison of Potential Green Synthetic Strategies

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Furfuryl Alcohol Production | Petroleum-based routes | Biomass (e.g., hemicellulose) conversion via fermentation or heterogeneous catalysis researchgate.netnih.gov | Renewable feedstock, reduced carbon footprint |

| Thiocarbonylation | Use of phosgene derivatives or chloroformates | Direct carbonylation with COS or CS2 using recyclable catalysts; enzymatic synthesis acs.orgresearchgate.net | Avoidance of highly toxic reagents, improved atom economy, potential for biodegradability |

| Solvent Use | Volatile organic solvents | Bio-derived solvents (e.g., 2-methyltetrahydrofuran), supercritical CO2, or solvent-free conditions researchgate.net | Reduced environmental pollution and health hazards |

Advanced Catalytic Systems for Thiocarbonate Transformations

The thiocarbonate group in this compound is a versatile functional handle for a variety of chemical transformations. The development of advanced catalytic systems will be crucial for selectively activating this moiety and enabling novel reaction pathways.

Transition metal catalysis, particularly with palladium and nickel, has shown significant promise for the transformation of related thioesters and thiocarbonates. acs.orgresearchgate.netresearchgate.netrsc.orgchemrevlett.com Future research could explore the application of these catalysts for cross-coupling reactions, where the thiocarbonate acts as a leaving group, enabling the introduction of various substituents onto the furfuryl scaffold. Decarbonylative coupling reactions could also be investigated to form furan-containing thioethers, which are valuable in fragrance and materials science. acs.org

Furthermore, photoredox catalysis offers a mild and efficient alternative for activating thiocarbonates. The use of visible light in conjunction with a suitable photocatalyst could enable radical-based transformations, opening up new avenues for functionalizing the molecule under environmentally friendly conditions.

Table 2: Potential Catalytic Transformations of this compound

| Transformation Type | Potential Catalyst System | Expected Product Class | Potential Applications |

| Cross-Coupling | Palladium or Nickel complexes with phosphine (B1218219) ligands rsc.orgchemrevlett.com | Aryl, vinyl, or alkyl-substituted furans | Pharmaceuticals, agrochemicals, functional materials |

| Decarbonylative Thioetherification | Palladium or Nickel catalysts acs.org | Furfuryl thioethers | Fragrances, polymers |

| Reduction | Ruthenium-based hydrogenation catalysts nih.gov | Furfuryl mercaptan and ethanol | Synthetic intermediates |

| Rearrangement | Palladium catalysts, photoredox catalysts researchgate.net | S-Aryl thiocarbamates (if aryl group is present) | Access to thiophenol derivatives |

Mechanistic Studies of Unexplored Rearrangements

Thiocarbonates are known to undergo various rearrangement reactions, often thermally or catalytically induced. The presence of the furan ring in this compound introduces the possibility of unique rearrangement pathways that have yet to be explored.

One area of interest is the potential for sigmatropic rearrangements. Theoretical studies on related O-furfuryl dithiocarbonates have suggested the possibility of a acs.orgacs.org-sigmatropic rearrangement. documentsdelivered.com A detailed mechanistic investigation, combining experimental and computational approaches, could elucidate whether a similar rearrangement is feasible for this compound and what factors influence the reaction pathway.

The Schönberg and Newman-Kwart rearrangements are classical transformations of thionocarbonates and O-aryl thiocarbamates, respectively. colab.wsorganic-chemistry.orgacs.org While the substrate is an O-alkyl thiocarbonate, investigating its behavior under conditions typically employed for these rearrangements could reveal novel reactivity. For instance, palladium catalysis has been shown to significantly lower the temperatures required for the Newman-Kwart rearrangement, which could potentially be applied to analogous transformations of this compound. researchgate.net The furan ring itself is also susceptible to rearrangement under certain conditions, such as the Piancatelli rearrangement, which could potentially be triggered following an initial transformation of the thiocarbonate group. acs.orgnih.gov

Integration of this compound in Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. sci-hub.senih.govmdpi.comrsc.org The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry platforms.

Furthermore, many of the advanced catalytic transformations discussed in section 6.2, such as cross-coupling and decarbonylative reactions, are often enhanced by the precise control of reaction parameters afforded by flow reactors. The ability to safely handle reactive intermediates and operate at elevated temperatures and pressures makes flow chemistry an ideal platform for exploring the full synthetic potential of this compound.

Table 3: Potential Advantages of Flow Chemistry for this compound

| Process | Parameter | Advantage in Flow Chemistry |

| Synthesis | Safety | Improved handling of potentially hazardous reagents and exothermic reactions. researchgate.net |

| Efficiency | Telescoping of reaction steps, reduced reaction times. nih.govresearchgate.net | |

| Scalability | Facile scaling of production by extending reaction time or using parallel reactors. mdpi.com | |

| Transformations | Reaction Control | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. mdpi.com |

| Catalyst Use | Employment of packed-bed reactors with immobilized catalysts for easy separation and reuse. mdpi.com | |

| Screening | Rapid screening of reaction conditions and catalysts. |

Q & A

Basic Research Questions

Q. How is O-Ethyl S-(2-furylmethyl)thiocarbonate synthesized, and what characterization data are essential for validation?

- Methodological Answer : Synthesis typically involves reacting 2-furylmethanethiol with ethyl chloroformate or analogous reagents under controlled pH and temperature. Critical characterization includes:

- NMR spectroscopy : Confirm the presence of ethyl (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) and furylmethyl (δ ~5.2 ppm, singlet; furan protons δ ~6.3–7.4 ppm) groups.

- IR spectroscopy : Identify thiocarbonate C=O stretching (~1650–1750 cm⁻¹) and C-S bonds (~650–750 cm⁻¹).

- Chromatography : Use TLC (Rf values) or HPLC to assess purity .

- Data Table :

| Characterization Method | Key Peaks/Bands | Expected Values |

|---|---|---|

| ¹H NMR | Ethyl group | δ 1.3 (t), 4.2 (q) |

| Furan protons | δ 6.3–7.4 (m) | |

| IR | C=O stretch | ~1680 cm⁻¹ |

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 215.0372 for C₉H₁₀O₃S). X-ray crystallography, though less common, resolves bond angles and torsion angles in homologs (e.g., triclinic unit cell parameters for O-ethyl S-(2-carboxyethyl) dithiocarbonate: a = 10.935 Å, b = 10.106 Å) .

Q. What are the key considerations for ensuring purity of this compound in laboratory settings?

- Methodological Answer :

- Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.

- Workup : Neutralize acidic byproducts via aqueous NaHCO₃ washes.

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How should researchers address contradictions in genotoxicity data for this compound, such as varying results in chromosomal aberration assays?

- Methodological Answer : Discrepancies in EFSA studies (e.g., clastogenicity observed at 325–375 µg/mL with metabolic activation but not at ≤150 µg/mL) suggest:

- Dose optimization : Conduct preliminary mitotic index assays to define non-cytotoxic ranges.

- Exposure time : Compare short-term (3-hour) vs. prolonged (24–48 hour) treatments to assess time-dependent effects.

- Metabolic activation : Include S9 liver homogenate to mimic in vivo detoxification pathways .

- Data Table :

| Test Condition | Result (Chromosomal Aberrations) | Concentration Range |

|---|---|---|

| 3-hour exposure, –S9 | No increase | 150–350 µg/mL |

| 3-hour exposure, +S9 | Significant increase | 325–375 µg/mL |

| 24-hour exposure, –S9 | Dose-dependent increase | Up to 280 µg/mL |

Q. What mechanistic insights exist regarding the reactivity of this compound under reductive conditions?

- Methodological Answer : S-Alkyl thiocarbonates undergo radical-mediated reduction with triethylborane (Et₃B) and O₂, forming ethane and thiol intermediates. For O-ethyl derivatives:

- Radical initiation : Et₃B reacts with O₂ to generate ethyl radicals (•CH₂CH₃).

- Bond cleavage : The S–C bond in the thiocarbonate is preferentially cleaved over O–C due to lower bond dissociation energy (~65 kcal/mol vs. ~85 kcal/mol) .

Q. What are the implications of structural variations in homologs of this compound on its physicochemical properties?

- Methodological Answer : Comparative crystallography of homologs (e.g., O-ethyl S-(2-carboxyethyl) vs. S-(11-carboxyundecyl) dithiocarbonates) reveals:

- Chain length effects : Shorter alkyl chains (e.g., 2-carboxyethyl) reduce hydrophobic interactions, lowering melting points.

- Packing motifs : Triclinic vs. monoclinic systems influence solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.